Memantine, the parent compound, was first approved for medical use in 2013. It is classified as a non-competitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. The glucuronide metabolite is formed in the liver and represents one of several metabolites produced during memantine's metabolism, including 6-hydroxymemantine and 1-nitrosomemantine .
The synthesis of Memantine N-beta-D-Glucuronide involves the enzymatic process known as glucuronidation, where memantine undergoes conjugation with glucuronic acid. This reaction is primarily facilitated by UDP-glucuronosyltransferases (UGTs) present in the liver. The technical details include:
Memantine N-beta-D-Glucuronide has a complex molecular structure derived from memantine. The structural formula can be represented as follows:
The structure includes:
The InChI Key for Memantine N-beta-D-Glucuronide is not explicitly provided but can be derived from its structural formula.
Memantine N-beta-D-Glucuronide can participate in various chemical reactions, primarily involving hydrolysis and further metabolism:
These reactions are essential for understanding how this compound behaves in biological systems and its pharmacokinetic profile.
Memantine N-beta-D-Glucuronide exerts its effects primarily through its parent compound's mechanism. As a metabolite, it retains some pharmacological activity:
The detailed mechanism involves binding to the NMDA receptor-operated cation channels, thereby stabilizing neuronal activity without completely inhibiting normal neurotransmission .
Relevant data include:
Memantine N-beta-D-Glucuronide serves primarily as a marker for pharmacokinetic studies related to memantine therapy. Its scientific uses include:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3